N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide is a synthetic organic compound that has garnered attention for its potential pharmacological applications, particularly in the field of cancer treatment. This compound is classified as a small molecule inhibitor, specifically targeting interactions related to apoptosis, which is a form of programmed cell death crucial for maintaining cellular homeostasis and eliminating damaged cells.
The compound is derived from the modification of piperidine structures, which are commonly found in various pharmacologically active compounds. It has been documented in patent literature as a novel compound that inhibits the binding of the Smac protein to Inhibitor of Apoptosis Proteins (IAPs), thus promoting apoptotic pathways that are often dysregulated in cancer cells .
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide can be classified under:
The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm structure and purity at each stage.
The molecular formula for N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide is . The structure features:
The molecular weight of this compound is approximately 337.52 g/mol . Its structural representation highlights the presence of multiple functional groups that contribute to its biological activity.
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide participates in various chemical reactions typical for amides, including:
These reactions can be utilized in synthetic pathways for modifying the compound or in drug development processes where structural modifications are necessary for enhancing efficacy or reducing toxicity.
The mechanism of action for N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide primarily involves:
Preclinical studies indicate that compounds with similar mechanisms have shown promise in enhancing the efficacy of existing chemotherapy agents by overcoming resistance mechanisms .
The physical properties include:
Key chemical properties include:
Relevant data regarding these properties can be obtained from standard chemical databases and literature .
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide has potential applications in:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, illustrating how modifications at the molecular level can lead to significant therapeutic advancements.
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide represents a structurally complex piperidine derivative characterized by multiple chiral centers and functional groups. Its IUPAC name systematically describes:
The molecular formula is C₁₆H₃₁N₃O₂ (molecular weight: 297.44 g/mol), with the canonical SMILES string CC(=O)N(CC1CCCCN1C(=O)[C@@H](N)C(C)C)C(C)C
explicitly denoting stereochemistry at the chiral valine residue [2] [7]. Key structural features include:
Component | Structural Role |
---|---|
N-isopropyl-acetamide | Terminal hydrophobic domain |
Piperidin-2-ylmethyl | Cyclic amine linker with methylene spacer |
(S)-2-Amino-3-methyl-butyryl | Chiral amino acid-derived acylating agent |
This molecular framework classifies it among N-acylated piperidine derivatives, a family explored for CNS bioactivity due to:
The compound emerged from early 2010s research into valine-piperidine hybrids targeting neurological pathways. Its CAS registry (1354026-19-9) dates to 2012–2013, coinciding with pharmaceutical investigations of peptidomimetic modulators for CNS receptors [2] [5]. While specific patents covering this molecule remain undisclosed in public domains, structurally analogous piperidine derivatives show dense intellectual property activity:
Synthetic routes reflect medicinal chemistry optimization for neurotherapeutic candidates:
1. Piperidine functionalization: Reductive amination at C2 to install -CH₂NH- moiety 2. Amide coupling: Carbodiimide-mediated (EDCI/HOBt) conjugation of (S)-2-(Boc-amino)-3-methylbutyric acid to piperidine nitrogen 3. N-deprotection/acylation: Boc removal followed by N-isopropylacetamide attachment
Compound | Molecular Formula | CAS | Therapeutic Target | |
---|---|---|---|---|
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide | C₁₅H₂₉N₃O₂ | 1354028-58-2 | Analgesia | |
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-isopropyl-acetamide | C₁₅H₂₉N₃O₂ | Not available | Cholinergic enhancement | |
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide | C₁₅H₂₉N₃O₂ | Not available | Dopamine D3 selectivity | [4] [6] [9] |
Commercial availability since 2014 (Fluorochem product code F084904) underscores its role as a research tool in neuropharmacology, though current supplier listings mark it as discontinued [1] [2]. Key universities like Manchester and Oxford have utilized such compounds for receptor interaction studies, noting their "competitive pricing" and utility in academic research [2] [4].
Year | Event | Significance |
---|---|---|
2012 | CAS registration (1354026-19-9) | Compound identity formalization |
2014 | Commercial listing by Fluorochem | Accessibility as research tool |
2015–2019 | Publication of analogous compounds in neuro-studies | Validation of scaffold for CNS targeting |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9